molecular formula C23H18N2O3S B251720 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B251720
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: XDAHIAWBANNWFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of selective epidermal growth factor receptor (EGFR) inhibitors, which have been shown to have significant anti-cancer properties. In

Wirkmechanismus

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its anti-cancer effects by inhibiting the EGFR pathway. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer, and its activation has been shown to promote tumor growth and metastasis. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively low potency compared to other EGFR inhibitors. This may make it less effective in certain types of cancer or in cases where high levels of EGFR activation are present.

Zukünftige Richtungen

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors that can be used in the treatment of cancer. Another area of research is the study of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which may lead to the development of new treatments for neurodegenerative and inflammatory diseases. Finally, the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other cancer therapies is an area of research that may lead to improved outcomes for cancer patients.

Synthesemethoden

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-methyl-3-nitroaniline, which is then reacted with 2-mercaptobenzothiazole to form 3-(2-methylphenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to have significant anti-cancer properties by inhibiting the EGFR pathway, which is known to play a critical role in the development and progression of many types of cancer. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its potential use in other areas of scientific research, such as the study of the molecular mechanisms underlying neurodegenerative diseases.

Eigenschaften

Molekularformel

C23H18N2O3S

Molekulargewicht

402.5 g/mol

IUPAC-Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O3S/c1-14-16(23-25-18-6-2-3-8-21(18)29-23)5-4-7-17(14)24-22(26)15-9-10-19-20(13-15)28-12-11-27-19/h2-10,13H,11-12H2,1H3,(H,24,26)

InChI-Schlüssel

XDAHIAWBANNWFA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4

Kanonische SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.